molecular formula C20H19O7- B14194618 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate CAS No. 853055-30-8

6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate

Cat. No.: B14194618
CAS No.: 853055-30-8
M. Wt: 371.4 g/mol
InChI Key: ZNUYQENKVBVGCZ-UHFFFAOYSA-M
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Description

6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxybenzoyl group and a phenoxy group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate typically involves the esterification of 4-methoxybenzoic acid with 4-hydroxyphenoxyhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the hexanoate backbone can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 6-hydroxyhexanoate derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The phenoxy group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The hexanoate backbone provides structural stability and influences the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[(4-Hydroxybenzoyl)oxy]phenoxy}-6-oxohexanoate
  • 6-{4-[(4-Methylbenzoyl)oxy]phenoxy}-6-oxohexanoate
  • 6-{4-[(4-Chlorobenzoyl)oxy]phenoxy}-6-oxohexanoate

Uniqueness

6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

853055-30-8

Molecular Formula

C20H19O7-

Molecular Weight

371.4 g/mol

IUPAC Name

6-[4-(4-methoxybenzoyl)oxyphenoxy]-6-oxohexanoate

InChI

InChI=1S/C20H20O7/c1-25-15-8-6-14(7-9-15)20(24)27-17-12-10-16(11-13-17)26-19(23)5-3-2-4-18(21)22/h6-13H,2-5H2,1H3,(H,21,22)/p-1

InChI Key

ZNUYQENKVBVGCZ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)[O-]

Origin of Product

United States

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